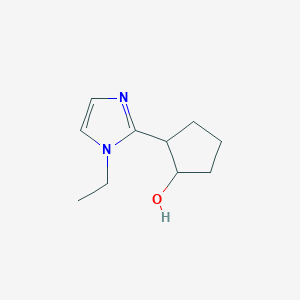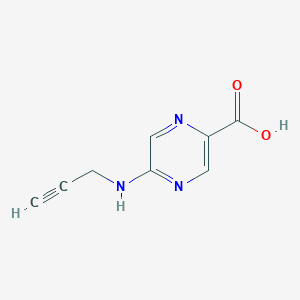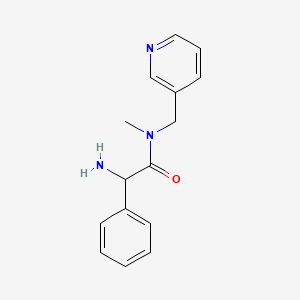
3-Methyl-4-(thiophen-2-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-4-(thiophen-2-yl)piperidine is a heterocyclic compound that features both a piperidine ring and a thiophene ring The piperidine ring is a six-membered ring containing one nitrogen atom, while the thiophene ring is a five-membered ring containing one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(thiophen-2-yl)piperidine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-thiophenecarboxaldehyde with 3-methylpiperidine under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which then undergoes cyclization to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-(thiophen-2-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The piperidine ring can be reduced to form piperidines with different substitution patterns.
Substitution: Both the thiophene and piperidine rings can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic or nucleophilic reagents can be used under appropriate conditions to achieve substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Various substituted piperidines.
Substitution: Functionalized thiophene and piperidine derivatives.
Scientific Research Applications
3-Methyl-4-(thiophen-2-yl)piperidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a ligand in the study of receptor-ligand interactions.
Industry: Used in the development of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3-Methyl-4-(thiophen-2-yl)piperidine involves its interaction with specific molecular targets. In medicinal applications, it may bind to receptors or enzymes, modulating their activity. The thiophene ring can interact with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds or ionic interactions.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-4-(phenyl)piperidine: Similar structure but with a phenyl ring instead of a thiophene ring.
4-(Thiophen-2-yl)piperidine: Lacks the methyl group on the piperidine ring.
3-Methylpiperidine: Lacks the thiophene ring.
Uniqueness
3-Methyl-4-(thiophen-2-yl)piperidine is unique due to the presence of both the thiophene and piperidine rings, which confer distinct electronic and steric properties
Properties
Molecular Formula |
C10H15NS |
|---|---|
Molecular Weight |
181.30 g/mol |
IUPAC Name |
3-methyl-4-thiophen-2-ylpiperidine |
InChI |
InChI=1S/C10H15NS/c1-8-7-11-5-4-9(8)10-3-2-6-12-10/h2-3,6,8-9,11H,4-5,7H2,1H3 |
InChI Key |
RAHSECXXAXHLHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCCC1C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amine](/img/structure/B13261926.png)
![N-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-ylmethyl}methanesulfonamide](/img/structure/B13261943.png)

![1-[(5-Chlorothiophen-2-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B13261949.png)


![3-{[1-(3,4-Dimethylphenyl)ethyl]amino}propan-1-ol](/img/structure/B13261959.png)



![2-{4-[(Butan-2-yl)amino]phenyl}ethan-1-ol](/img/structure/B13261977.png)


